5-Morpholino-2-nitrobenzenecarbohydrazide
Overview
Description
5-Morpholino-2-nitrobenzenecarbohydrazide is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of morpholines, such as this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular formula is C11H14N4O4 and the molecular weight is 266.2533 g/mol .Scientific Research Applications
Chemical Synthesis and Biological Activity
5-Morpholino-2-nitrobenzenecarbohydrazide and its derivatives are significant for the synthesis of various biologically active compounds. The compound serves as an intermediate in the synthesis of molecules with potential anticancer properties. For instance, derivatives such as 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one have shown promise as small molecule inhibitors in cancer research. These derivatives exhibit potential biological activities, making them essential in the study of anticancer drugs (Linxiao Wang et al., 2016).
Antioxidant and Glucosidase Inhibition
Compounds synthesized from this compound derivatives, particularly those incorporating the morpholine skeleton, have been explored for their antioxidant activities and glucosidase inhibitory potential. Benzimidazoles containing the morpholine skeleton were synthesized and showed significant in vitro antioxidant activities alongside potent α-glucosidase inhibition, demonstrating better inhibitory potential than standard treatments like acarbose. These findings suggest the therapeutic potential of these derivatives in managing oxidative stress-related conditions and diabetes (M. Özil, Cansu Parlak, N. Baltaş, 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal efficacy of derivatives from this compound has also been documented. Sulfonamides and carbamates synthesized from related intermediates displayed potent antimicrobial activity against various bacteria and fungi. The molecular docking studies further elucidated the potential mechanism of action, indicating these compounds' suitability as promising antimicrobial agents (D. B. Janakiramudu et al., 2017).
Environmental and Industrial Applications
Beyond biomedical applications, morpholine derivatives have been explored for environmental and industrial purposes. For example, morpholine-based compounds have been assessed for their potential to minimize nitrosation reactions during the post-combustion CO2 capture process. These studies contribute to the broader understanding of morpholine derivatives in mitigating environmental pollutants, showcasing the versatility of this compound-related compounds in various scientific applications (Payal Chandan et al., 2014).
Safety and Hazards
5-Morpholino-2-nitrobenzenecarbohydrazide is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Morpholinos, including potentially 5-Morpholino-2-nitrobenzenecarbohydrazide, are seen as powerful tools in gene therapy research and development . They offer researchers a straightforward means of identifying the consequences of the absence of the function of a single gene product in fundamental biological research or target validation, as well as significant possibilities as therapeutic molecules for a range of therapeutic areas .
properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-13-11(16)9-7-8(1-2-10(9)15(17)18)14-3-5-19-6-4-14/h1-2,7H,3-6,12H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAVAPJERRSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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